molecular formula C19H15ClN4OS B14125070 11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one CAS No. 929858-48-0

11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B14125070
CAS No.: 929858-48-0
M. Wt: 382.9 g/mol
InChI Key: VYMAPJCSQSOUOS-UHFFFAOYSA-N
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Description

11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one typically involves multi-step organic synthesis. The process often starts with the preparation of key intermediates, followed by cyclization reactions to form the tricyclic core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one has several scientific research applications:

    Chemistry: It serves as a model compound for studying heterocyclic chemistry and reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It could be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one apart is its specific arrangement of functional groups and heteroatoms, which confer unique chemical and biological properties

Properties

CAS No.

929858-48-0

Molecular Formula

C19H15ClN4OS

Molecular Weight

382.9 g/mol

IUPAC Name

11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

InChI

InChI=1S/C19H15ClN4OS/c1-10(2)8-24-9-21-15-14-11(3)22-17(12-4-6-13(20)7-5-12)23-18(14)26-16(15)19(24)25/h4-7,9H,1,8H2,2-3H3

InChI Key

VYMAPJCSQSOUOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C(=O)N(C=N3)CC(=C)C)SC2=NC(=N1)C4=CC=C(C=C4)Cl

Origin of Product

United States

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